
1,4-Bis(2-(4-chloro-2-methoxyphenyl)vinyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(2-(4-chloro-2-methoxyphenyl)vinyl)benzene is an organic compound with the molecular formula C24H20Cl2O2 It is known for its unique structural properties, which include two vinyl groups attached to a benzene ring, each substituted with a 4-chloro-2-methoxyphenyl group
Métodos De Preparación
The synthesis of 1,4-Bis(2-(4-chloro-2-methoxyphenyl)vinyl)benzene typically involves the reaction of 4-chloro-2-methoxybenzaldehyde with 1,4-dibromobenzene under basic conditions. The reaction proceeds through a Wittig reaction mechanism, where the aldehyde groups react with a phosphonium ylide to form the vinyl groups. The reaction conditions often include the use of a strong base such as potassium tert-butoxide and a solvent like tetrahydrofuran (THF). The product is then purified through column chromatography to obtain the desired compound .
Análisis De Reacciones Químicas
1,4-Bis(2-(4-chloro-2-methoxyphenyl)vinyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The vinyl groups can be oxidized to form corresponding epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: The compound can be reduced to form the corresponding alkane derivatives using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and catalysts such as palladium on carbon (Pd/C). The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1,4-Bis(2-(4-chloro-2-methoxyphenyl)vinyl)benzene has several scientific research applications, including:
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its conjugated structure, which allows for efficient charge transport.
Organic Electronics: The compound is investigated for use in organic photovoltaic cells (OPVs) and field-effect transistors (OFETs) because of its ability to form stable thin films with desirable electronic properties.
Biological Studies: Researchers explore its potential as a fluorescent probe for biological imaging, given its strong fluorescence properties.
Medicinal Chemistry: The compound is studied for its potential therapeutic applications, including as an anticancer agent, due to its ability to interact with specific molecular targets in cells.
Mecanismo De Acción
The mechanism by which 1,4-Bis(2-(4-chloro-2-methoxyphenyl)vinyl)benzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s conjugated structure allows it to participate in π-π interactions and hydrogen bonding with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The specific pathways involved depend on the context of its application, whether in materials science or biological systems .
Comparación Con Compuestos Similares
1,4-Bis(2-(4-chloro-2-methoxyphenyl)vinyl)benzene can be compared with other similar compounds, such as:
1,4-Bis(2-(4-methoxyphenyl)vinyl)benzene: This compound lacks the chloro substituents, which can affect its electronic properties and reactivity.
1,4-Bis(2-(4-chlorophenyl)vinyl)benzene: This compound lacks the methoxy groups, which can influence its solubility and interaction with other molecules.
1,4-Bis(2-(4-bromophenyl)vinyl)benzene:
The uniqueness of this compound lies in its specific combination of chloro and methoxy substituents, which confer distinct electronic and steric properties that can be advantageous in various applications .
Propiedades
Número CAS |
84100-88-9 |
|---|---|
Fórmula molecular |
C24H20Cl2O2 |
Peso molecular |
411.3 g/mol |
Nombre IUPAC |
4-chloro-1-[(E)-2-[4-[(E)-2-(4-chloro-2-methoxyphenyl)ethenyl]phenyl]ethenyl]-2-methoxybenzene |
InChI |
InChI=1S/C24H20Cl2O2/c1-27-23-15-21(25)13-11-19(23)9-7-17-3-5-18(6-4-17)8-10-20-12-14-22(26)16-24(20)28-2/h3-16H,1-2H3/b9-7+,10-8+ |
Clave InChI |
XNCPIXSHYKUKIJ-FIFLTTCUSA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)Cl)/C=C/C2=CC=C(C=C2)/C=C/C3=C(C=C(C=C3)Cl)OC |
SMILES canónico |
COC1=C(C=CC(=C1)Cl)C=CC2=CC=C(C=C2)C=CC3=C(C=C(C=C3)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-[Butylidenebis(oxymethylene)]bisfuran](/img/structure/B12664950.png)
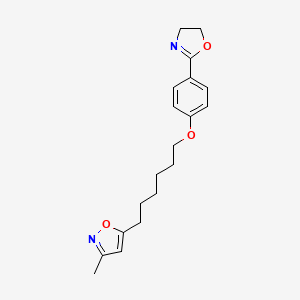






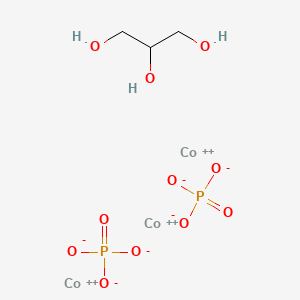
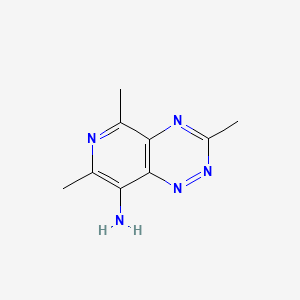
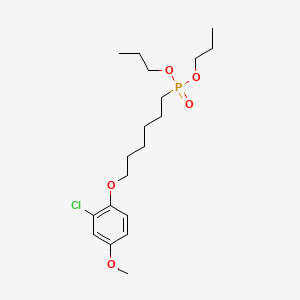
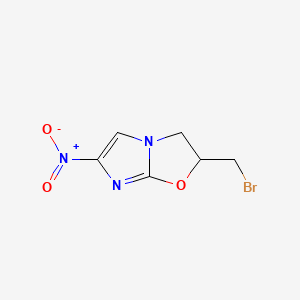
![N-[(Dibutylamino)methyl]methacrylamide](/img/structure/B12665005.png)

